1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one
Description
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-5-7(4-8(12)6-9)10(13)2-3-11/h4-6H,2-3,12H2,1H3 |
InChI Key |
DZSZUHYPVFBONK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)CCBr |
Origin of Product |
United States |
Biological Activity
1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one, with the CAS number 1804214-10-5, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), based on diverse research findings.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 258.11 g/mol
- Structure : The compound features a bromopropanone core substituted with an amino and methoxy group on the aromatic ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one exhibits various biological activities, particularly in cancer research. The compound has shown promise as a cytotoxic agent against several cancer cell lines.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.13 | Induction of apoptosis via caspase activation |
| U-937 (monocytic leukemia) | 4.5 | Cell cycle arrest at G1 phase |
| HCT-116 (colon cancer) | 2.84 | Inhibition of proliferation |
These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell cycle progression in a dose-dependent manner .
The mechanisms underlying the biological activity of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one involve several pathways:
- Apoptosis Induction : Flow cytometry assays have revealed that the compound activates apoptotic pathways in cancer cells, evidenced by increased caspase-3/7 activity.
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in MCF-7 cells, preventing further cell division and promoting cell death.
- Molecular Interactions : Molecular docking studies indicate strong hydrophobic interactions between the compound and target proteins, similar to established drugs like Tamoxifen .
Structure-Activity Relationship (SAR)
The presence of functional groups such as the amino and methoxy substituents appears crucial for enhancing the biological activity of this compound. Modifications to these groups could lead to derivatives with improved efficacy and selectivity against various cancer types .
Case Studies
Several case studies highlight the potential clinical applications of 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating high potency compared to standard chemotherapeutics.
- Comparative Analysis with Doxorubicin : In comparative studies, the compound exhibited greater cytotoxicity than doxorubicin in certain cell lines, suggesting it may serve as an alternative or complementary agent in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related aromatic ketones and chalcone derivatives. Below is an analysis based on substituent effects, spectroscopic properties, and biological relevance.
Structural Analogues and Substituent Effects
- (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one (Chalcone Derivative): This chalcone features a conjugated α,β-unsaturated ketone system, a 4-bromophenyl group, and a naphthyl substituent. Unlike 1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one, it lacks electron-donating amino and methoxy groups, which reduces its solubility in polar solvents. The bromine at the 4-position on the phenyl ring may enhance lipophilicity compared to the 3-bromo substitution in the target compound .
- (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide (Benzofuran Derivative): This compound contains a brominated benzofuran core and a hydrazide moiety. The rigid benzofuran ring system contrasts with the flexible propanone chain of the target compound. The hydrazide group enables hydrogen bonding, akin to the amino group in 1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one, but the absence of a methoxy substituent limits its electronic diversity .
Spectroscopic and Quantum Chemical Properties
Key differences in spectroscopic behavior and electronic structure are highlighted below:
- Electronic Effects: The amino and methoxy groups in the target compound enhance electron density on the aromatic ring, red-shifting UV-Vis absorption compared to non-substituted bromo derivatives. However, its λmax is lower than that of the conjugated chalcone due to reduced π-system delocalization .
- Lipophilicity: The chalcone derivative’s higher LogP (3.8) reflects the lipophilic naphthyl and bromophenyl groups, whereas the target compound’s polar amino and methoxy groups lower its LogP to ~2.1 .
Methodological Considerations
Structural analyses of such compounds often employ SHELX software (e.g., SHELXL for refinement), which is widely used for crystallographic studies of small molecules . Quantum chemical calculations (e.g., NBO, Fukui functions) referenced in could elucidate the electronic interactions and reactive sites of 1-(3-amino-5-methoxyphenyl)-3-bromopropan-1-one .
Q & A
Q. What are the established synthetic routes for 1-(3-Amino-5-methoxyphenyl)-3-bromopropan-1-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of a propanone precursor using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of FeBr₃ as a catalyst. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.
- Step 2 : Functionalization of the phenyl ring with amino and methoxy groups via nucleophilic aromatic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
Controlled reaction temperatures (0–25°C) and stoichiometric monitoring via TLC/GC-MS minimize impurities .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
- Crystallography : Single-crystal X-ray diffraction with SHELX software resolves molecular geometry. Hydrogen-bonding networks (e.g., N-H···O) are validated via graph-set analysis .
Advanced Research Questions
Q. What reaction mechanisms explain the bromine atom’s reactivity in nucleophilic substitution?
The bromine atom acts as a leaving group in SN₂ reactions due to its polarizable C-Br bond. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.
- Nucleophilicity : Amines or thiols displace bromine, forming derivatives like thioethers or amides.
- DFT Studies : Computational models (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity. Experimental kinetic data should align with computational trends .
Q. How do structural features (amino, methoxy, bromo) influence biological interactions?
- Hydrogen Bonding : The amino group (-NH₂) donates H-bonds to protein residues (e.g., Asp/Glu), while methoxy (-OCH₃) acts as an acceptor.
- Hydrophobic Interactions : The bromophenyl moiety engages in π-π stacking with aromatic amino acids (e.g., Phe, Tyr).
- Biological Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Structural analogs with Cl/CF₃ substitutions can validate specificity .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Cell line differences (e.g., HEK293 vs. HeLa) or incubation times.
- Compound Stability : Hydrolysis of the bromopropanone group under aqueous conditions.
- Mitigation : Standardize protocols (e.g., IC₅₀ measurements in triplicate) and characterize degradation products via LC-MS .
Q. What challenges arise in crystallographic analysis due to molecular flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
